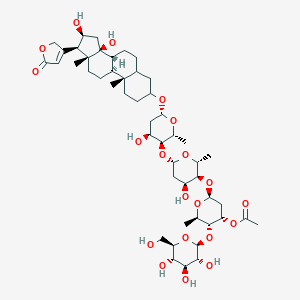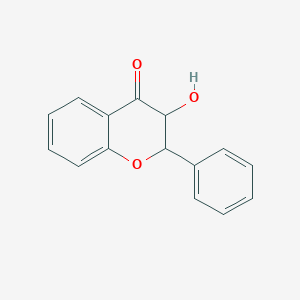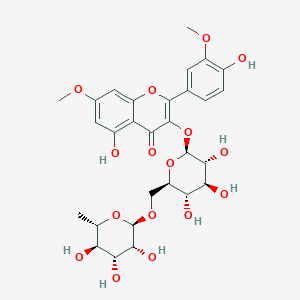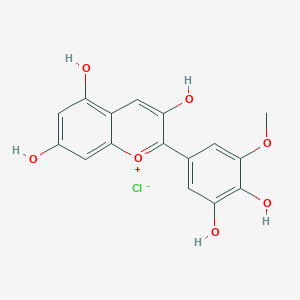
Lanatoside B
Overview
Description
Lanatoside B is a cardiac glycoside that can be isolated from the leaves of Digitalis lanata . It is known for its potent effects on the heart and is used in the treatment of certain heart conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of lanatoside B can involve several synthetic routes. One efficient strategy involves the use of a boron-mediated aglycon delivery method. This method includes a reaction sequence of boron-mediated aglycon delivery with a functionalized glucose donor, followed by deprotection and strain-promoted azide-alkyne cycloaddition . Another method involves the methanolysis of lanatosides catalyzed by small amounts of sodium methoxide, which has been shown to be superior to hydrolysis procedures in terms of yields and isolation .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the leaves of Digitalis lanata. The leaves are processed to isolate the glycosides, which are then purified to obtain this compound. This process may involve several steps, including solvent extraction, chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions: Lanatoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for different applications or to study its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under specific conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the reagents used .
Scientific Research Applications
Lanatoside B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study glycoside reactions and mechanisms. In biology and medicine, this compound is studied for its effects on heart cells and its potential use in treating heart conditions. It has also been investigated for its anticancer properties, as it can induce apoptosis in certain cancer cell lines . In industry, this compound is used in the production of cardiac medications and as a reference standard in analytical studies .
Mechanism of Action
Lanatoside B exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes. This inhibition leads to an increase in intracellular sodium levels, which in turn affects calcium levels and enhances cardiac contractility. The molecular targets of this compound include the alpha subunit of the sodium-potassium ATPase enzyme, and its pathways involve the regulation of ion exchange and cellular signaling .
Comparison with Similar Compounds
Lanatoside B is similar to other cardiac glycosides such as lanatoside A, lanatoside C, and digoxin. it is unique in its specific structure and the particular effects it has on the heart. This compound has a distinct set of glycosidic linkages and functional groups that differentiate it from other compounds in the same class . Similar compounds include:
- Lanatoside A
- Lanatoside C
- Digoxin
- Digitoxin
- Gitoxin
These compounds share similar mechanisms of action but differ in their pharmacokinetics and specific clinical applications .
Properties
IUPAC Name |
[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76O20/c1-21-43(67-37-16-31(53)44(22(2)62-37)68-38-17-33(64-24(4)51)45(23(3)63-38)69-46-42(58)41(57)40(56)34(19-50)66-46)30(52)15-36(61-21)65-27-9-11-47(5)26(14-27)7-8-29-28(47)10-12-48(6)39(25-13-35(55)60-20-25)32(54)18-49(29,48)59/h13,21-23,26-34,36-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21-,22-,23-,26-,27+,28+,29-,30+,31+,32+,33+,34-,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46+,47+,48-,49+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAPNQFQPDAROQ-CAPSWCROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17575-21-2 | |
| Record name | Lanatoside B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17575-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanatoside B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017575212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanatoside B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANATOSIDE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3822U6I4Z0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Lanatoside B on the heart?
A1: this compound, like other cardiac glycosides, exerts its therapeutic effect by inhibiting the sodium-potassium pump (Na+/K+-ATPase) in cardiac myocytes. [, ] This inhibition leads to an increase in intracellular sodium concentration. This increase then affects the sodium-calcium exchanger, leading to a rise in intracellular calcium levels, ultimately enhancing cardiac contractility. []
Q2: How does the potency of this compound compare to other cardiac glycosides?
A2: Research suggests that, on a molar basis, the potency of cardiac glycosides decreases in the following order: g-strophanthin > digoxin > digitoxin > oleandrin > this compound. [] This indicates that g-strophanthin is the most potent, while this compound exhibits the lowest potency among the listed glycosides.
Q3: Are there differences in how various cardiac glycosides affect the heart's response to acetylcholine?
A3: Yes, studies have shown that cardiac glycosides can differentially modulate the cardio-inhibitory effects of acetylcholine. For example, Lanatoside C consistently abolished acetylcholine-induced cardiac inhibition in dogs. In contrast, Lanatoside A and this compound showed less consistent effects in the same experimental setup. [] This suggests variations in their interactions with cardiac acetylcholine receptors or downstream signaling pathways.
Q4: What is the chemical structure of this compound and how does it relate to other cardiac glycosides?
A4: this compound belongs to the cardiac glycoside family, characterized by a steroid nucleus attached to a lactone ring and a sugar moiety. While the specific structural details of this compound are not provided in the given research, it's important to note that minor structural variations within this class of compounds can significantly impact their pharmacological properties, including potency and toxicity. [, ]
Q5: Has this compound been identified in naturally occurring plants?
A5: Yes, this compound is a naturally occurring cardiac glycoside primarily found in the leaves of Digitalis lanata (woolly foxglove). [, , ] The concentration of this compound can vary significantly among individual plants and across different geographical locations. []
Q6: Are there any analytical techniques available to quantify this compound in plant material?
A6: High-performance liquid chromatography (HPLC) has been successfully employed to quantify this compound in plant extracts, particularly from Digitalis species. [, ] This technique allows for the separation and quantification of this compound from other closely related cardiac glycosides, facilitating the analysis of plant material for potential pharmaceutical applications.
Q7: Beyond its cardiac effects, does this compound exhibit any other noteworthy biological activities?
A7: Recent studies have explored the potential anticancer activity of Lanatoside C, another cardiac glycoside found in Digitalis lanata. [] While the research specifically focuses on Lanatoside C, it highlights the potential of cardiac glycosides as a source of novel anticancer agents. Further research is needed to ascertain if this compound shares similar properties.
Q8: Is there any information on the safety profile and potential toxicity of this compound?
A8: While the provided research doesn't delve into the specific toxicity profile of this compound, it does highlight that cardiac glycosides, in general, have a narrow therapeutic index. [, ] This means the dose required for therapeutic benefit is relatively close to the dose that can cause toxicity. Therefore, careful dosage monitoring and administration are crucial when utilizing this compound or any other cardiac glycoside.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















